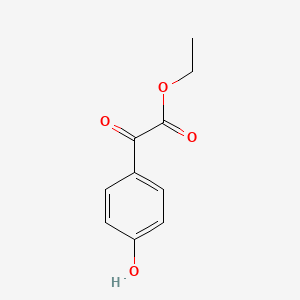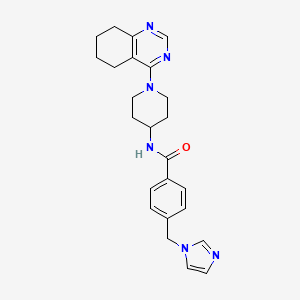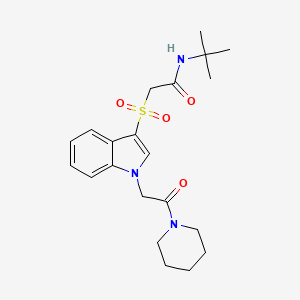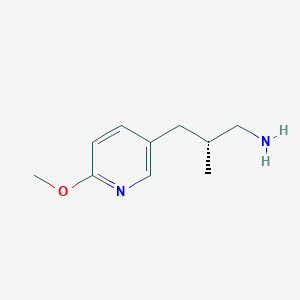
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
Vue d'ensemble
Description
Ethyl 2-(4-hydroxyphenyl)acetate is a chemical compound with the IUPAC name ethyl (4-hydroxyphenyl)acetate . It has a molecular weight of 180.2 . The compound is typically stored at room temperature . It is found in a physical form of crystal, lump, or liquid and its color ranges from very pale yellow to brown .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(4-hydroxyphenyl)acetate is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .Physical and Chemical Properties Analysis
Ethyl 2-(4-hydroxyphenyl)acetate has a molecular weight of 180.2 . It is typically stored at room temperature . It is found in a physical form of crystal, lump, or liquid and its color ranges from very pale yellow to brown .Applications De Recherche Scientifique
Breast Cancer Treatment
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate has been studied for its potential in treating breast cancer. A study conducted by Ragavan et al. (2020) synthesized a new ligand based on this compound and evaluated its anticancer activity against a panel of human breast cancer cells. The study utilized spectroscopy techniques and molecular docking, revealing significant potential for breast cancer therapy (Ragavan et al., 2020).
Cognitive Enhancer Synthesis
The compound has also been used in the synthesis of cognitive enhancers. Li et al. (2011) described the application of catalytic asymmetric hydrogenation of a derivative of this compound in the formal synthesis of T-588, a cognitive enhancer. This process involved a Ru-SunPhos system with HCl as an additive (Li et al., 2011).
Synthesis of Amino Acid Ester Derivatives
El‐Faham et al. (2013) explored the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in synthesizing a novel series of α-ketoamide derivatives, including derivatives of this compound. This approach resulted in compounds with high purity and yield, showcasing the versatility of this compound in synthesizing biologically active compounds (El‐Faham et al., 2013).
Anti-inflammatory Activity
Virmani and Hussain (2014) investigated the anti-inflammatory properties of derivatives of this compound. Their study synthesized 1,2,4-triazole derivatives that showed significant anti-inflammatory activity, demonstrating another potential therapeutic application of this compound (Virmani & Hussain, 2014).
Catalytic Processes and Synthesis Applications
Meng et al. (2008) conducted a study on the hydrogenation of a derivative of this compound, resulting in ethyl 2-hydroxy-4-arylbutyrate. This research contributes to the understanding of catalytic processes and the synthesis of biologically active compounds (Meng et al., 2008).
Safety and Hazards
Ethyl 2-(4-hydroxyphenyl)acetate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation .
Mécanisme D'action
Target of Action
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is a complex organic compoundFor instance, a compound named 3-ETHYL-2-(4-HYDROXYPHENYL)-2H-INDAZOL-5-OL has been found to interact with the Estrogen receptor alpha and Nuclear receptor coactivator 2 .
Biochemical Pathways
For instance, a compound named 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol has been found to interact with Leukotriene A-4 hydrolase , which plays a role in the leukotriene biosynthesis pathway.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is present. For instance, the compound’s stability and activity could be affected by the presence of enzymes, other metabolites, or changes in cellular pH .
Propriétés
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSXZYDBNQVSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)
![ethyl 2-[8-(2,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2745233.png)


![4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2745238.png)
![N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2745239.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2745241.png)
![3,4,5-trimethoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2745242.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2745245.png)



